1-(Benzyloxy)-4-bromo-2,3-difluorobenzene
Description
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Properties
IUPAC Name |
1-bromo-2,3-difluoro-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVXEAXNAFZMRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650263 | |
| Record name | 1-(Benzyloxy)-4-bromo-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-52-6 | |
| Record name | 1-(Benzyloxy)-4-bromo-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity Profiles
Mechanistic Aspects of Nucleophilic Attack on Fluorine-Activated Aromatic Rings
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for aryl halides bearing strong electron-withdrawing groups. wikipedia.orgpressbooks.pub In 1-(benzyloxy)-4-bromo-2,3-difluorobenzene, the two fluorine atoms strongly withdraw electron density from the aromatic ring via the inductive effect, thus "activating" it for attack by nucleophiles. masterorganicchemistry.com
The SNAr mechanism typically proceeds through a two-step addition-elimination process. pressbooks.pub
Nucleophilic Addition: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. researchgate.netlibretexts.org The aromaticity of the ring is temporarily broken during this step, which is generally the rate-determining step of the reaction. masterorganicchemistry.comuomustansiriyah.edu.iqstackexchange.com The stability of the Meisenheimer complex is crucial and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.comresearchgate.net
Elimination of Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group from the carbon atom that was attacked. uomustansiriyah.edu.iq
For SNAr reactions to occur, the aromatic ring must be activated by these electron-withdrawing substituents, particularly when they are positioned ortho or para to the leaving group, as this placement allows for effective resonance stabilization of the anionic intermediate. pressbooks.pubbyjus.comlibretexts.org While Meisenheimer complexes have been isolated and characterized in many SNAr reactions, recent evidence suggests that some reactions may proceed through a concerted pathway without a stable intermediate, depending on the substrate and reaction conditions. researchgate.netbris.ac.uknih.gov
Role of Halogen Substituents (Bromine and Fluorine) in Directing Reactivity
The halogen substituents on the this compound ring play a dual role in its reactivity, influencing both the rate of reaction and the position of nucleophilic attack.
Activating and Deactivating Effects: In the context of nucleophilic aromatic substitution, the reactivity is largely governed by the inductive effects of the halogens. Both fluorine and bromine are highly electronegative and withdraw electron density from the ring, making it more susceptible to nucleophilic attack. libretexts.org
Fluorine: Due to its superior electronegativity, fluorine exerts a very strong electron-withdrawing inductive effect. stackexchange.comwyzant.com This effect significantly lowers the activation energy for the initial nucleophilic attack, which is the rate-determining step. stackexchange.com Consequently, aryl fluorides are often much more reactive in SNAr reactions than other aryl halides. uomustansiriyah.edu.iqwyzant.com
Bromine: Bromine is also electron-withdrawing but less so than fluorine. wyzant.com
An interesting aspect of SNAr reactions is the leaving group ability of halogens, which follows the order F > Cl ≈ Br > I. wikipedia.orgnih.gov This is the reverse of the trend seen in SN2 reactions. The reason for this inverted order is that the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. wikipedia.orgmasterorganicchemistry.com The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and stabilizes the intermediate carbanion, accelerating the initial attack. masterorganicchemistry.comuomustansiriyah.edu.iqwyzant.com
Directing Effects: The position of nucleophilic substitution is determined by the location of the leaving group and the stabilizing influence of the electron-withdrawing groups. In this compound, potential leaving groups are the bromine at C4 and the fluorines at C2 and C3. A nucleophile could potentially replace any of these halogens. The precise outcome would depend on the reaction conditions and the nature of the nucleophile, with substitution often favored at positions that are ortho or para to the strongest activating groups.
| Substituent | Inductive Effect | Resonance Effect | Net Effect in SNAr |
| -F | Strongly withdrawing (-I) | Weakly donating (+R) | Strongly activating |
| -Br | Withdrawing (-I) | Weakly donating (+R) | Activating |
| -OBn | Withdrawing (-I) | Strongly donating (+R) | Deactivating (directs attack to o/p positions) |
Investigation of Competing Reaction Pathways (e.g., Substitution vs. Elimination)
Aryl halides can undergo elimination reactions in the presence of a very strong base, which compete with nucleophilic substitution pathways. libretexts.org This alternative mechanism is known as the elimination-addition, or "benzyne," mechanism. pressbooks.pubyoutube.com
The benzyne (B1209423) mechanism involves two main stages:
Elimination: A strong base abstracts a proton from a carbon atom adjacent (ortho) to a halogen. This is followed by the elimination of the halide ion, resulting in the formation of a highly reactive, strained intermediate called a benzyne (or aryne), which contains a formal triple bond within the aromatic ring. pressbooks.publibretexts.org
Addition: The nucleophile present in the reaction mixture then rapidly attacks one of the carbons of the benzyne's triple bond, followed by protonation to yield the final product. libretexts.org
For this compound, treatment with a strong base like sodium amide (NaNH₂) could potentially lead to the formation of a benzyne intermediate. masterorganicchemistry.com The base could abstract a proton from C5, followed by the elimination of the bromide ion from C4, to form a difluoro-benzyloxy-benzyne. This pathway would compete with the direct SNAr substitution of bromide or fluoride. The reaction outcome—substitution versus elimination—is heavily influenced by factors such as the strength and steric hindrance of the base, the nature of the leaving group, and the reaction temperature. libretexts.orgokstate.edukhanacademy.org Strong, hindered bases tend to favor elimination. libretexts.org
Detailed Mechanistic Studies of Cross-Coupling Reactions
The bromine atom in this compound makes the compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions. libretexts.orgrsc.org These reactions are powerful tools for forming new carbon-carbon bonds. The general reactivity order for aryl halides in these couplings is I > Br > OTf >> Cl > F, making the C-Br bond the primary site of reaction over the more stable C-F bonds. libretexts.org
The Suzuki-Miyaura coupling, a widely used example, follows a well-established catalytic cycle involving a palladium catalyst. nih.govyoutube.comnih.gov
The Catalytic Cycle of Suzuki-Miyaura Coupling:
Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl bromide (Ar-Br), inserting itself into the carbon-bromine bond. This oxidizes the palladium from Pd(0) to Pd(II) and forms an organopalladium(II) complex. libretexts.orgnih.govyoutube.com
Transmetalation: The organopalladium(II) complex then reacts with an organoboron compound (e.g., a boronic acid) in the presence of a base. The organic group from the boron reagent is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. libretexts.orgnih.gov This is a key step where the new carbon-carbon bond is set up.
Reductive Elimination: The two organic groups on the palladium complex are coupled together, forming the final biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgnih.govyoutube.com
This cycle allows for the selective formation of a new C-C bond at the position of the bromine atom, leaving the fluorine and benzyloxy groups intact.
| Step | Palladium Oxidation State | Key Transformation |
| Oxidative Addition | 0 → +2 | Pd(0) + Ar-Br → Ar-Pd(II)-Br |
| Transmetalation | +2 → +2 | Ar-Pd(II)-Br + R-B(OH)₂ → Ar-Pd(II)-R |
| Reductive Elimination | +2 → 0 | Ar-Pd(II)-R → Ar-R + Pd(0) |
Photochemical Reactivity of Fluorinated Aryl Systems
Fluorinated aryl systems can exhibit unique photochemical reactivity. The absorption of UV light can promote an electron to a higher energy state, potentially leading to the cleavage of chemical bonds. nih.govrsc.org In molecules containing multiple halogen atoms like this compound, the weakest bond is most susceptible to homolytic cleavage. The carbon-bromine bond is significantly weaker than the carbon-fluorine, carbon-oxygen, and carbon-carbon bonds of the aromatic ring.
Upon irradiation with UV light, the C-Br bond can undergo homolytic cleavage to generate an aryl radical and a bromine radical. nih.govacs.org
Ar-Br + hν (UV light) → Ar• + Br•
This photochemical generation of an aryl radical opens up distinct reaction pathways that are different from the ionic mechanisms of nucleophilic or electrophilic substitution. nih.gov The resulting aryl radical is a highly reactive intermediate that can participate in various subsequent reactions, such as:
Hydrogen abstraction from the solvent to form a hydrodehalogenated product.
Reaction with other radical species in the medium.
Participation in copper-mediated fluorination or other metal-mediated radical coupling processes. nih.gov
Studies on fluorinated aryl azides and other fluorinated pesticides have shown that aryl-fluorine bonds can also be cleaved under photolytic conditions, leading to defluorination. nih.govnih.gov The specific photochemical fate of this compound would depend on the wavelength of light used and the reaction environment. rsc.org
Applications in Advanced Organic Synthesis
Versatile Building Block for Functionalized Aromatic Compounds
1-(Benzyloxy)-4-bromo-2,3-difluorobenzene serves as a cornerstone for the synthesis of complex, functionalized aromatic compounds. The differential reactivity of its substituents enables chemists to perform a variety of transformations in a controlled manner. The bromine atom is a key handle for introducing carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.
Common organometallic coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with arylboronic acids to form biaryl compounds.
Negishi Coupling: Coupling with organozinc reagents.
Heck Coupling: Formation of substituted alkenes by reacting with an alkene.
Sonogashira Coupling: Reaction with terminal alkynes to yield aryl alkynes.
The two fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of oxygen, nitrogen, or sulfur nucleophiles. Furthermore, the benzyloxy group acts as a stable protecting group for a phenol (B47542), which can be deprotected at a later synthetic stage to reveal a hydroxyl group for further functionalization, such as ether or ester formation. This multi-faceted reactivity allows for the systematic construction of highly substituted benzene (B151609) derivatives that are precursors to more complex target molecules.
| Reaction Type | Coupling Partner | Resulting Structure | Significance |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Biaryl | Core structure for many pharmaceuticals and materials |
| Heck | Alkene | Stilbene derivative | Access to conjugated systems for electronic materials |
| Sonogashira | Terminal Alkyne | Aryl Alkyne | Precursor for heterocycles and complex natural products |
| Negishi | Organozinc Reagent | Functionalized Biaryl | Mild conditions and high functional group tolerance |
Precursor for the Synthesis of Novel Heterocyclic Systems
The unique substitution pattern of this compound makes it an ideal starting material for constructing fused heterocyclic systems, which are prevalent motifs in pharmaceuticals and materials science.
An efficient one-pot, four-step methodology has been developed for the synthesis of benzofuropyridines and dibenzofurans that can utilize fluorinated aromatic precursors. nih.govresearchgate.netacs.org This sequence typically involves a directed ortho-lithiation of a fluoroarene, followed by zincation, a Negishi cross-coupling with a 2-bromophenyl acetate, and a final intramolecular SNAr cyclization. acs.org
In this context, this compound can serve as the fluoroarene component. The reaction sequence would involve the coupling of its organozinc derivative with a suitable 2-bromophenol (B46759) derivative. The subsequent intramolecular SNAr reaction, facilitated by the in-situ deprotection of the phenol, would lead to the formation of the furan (B31954) ring, yielding functionalized dibenzofuran (B1670420) structures. acs.org Dibenzofurans are important precursors for host materials used in blue phosphorescent OLEDs. nih.gov Similarly, by coupling with substituted 2-bromopyridyl acetates, this strategy can provide access to the benzofuropyridine core. nih.govresearchgate.net Benzofuropyridines have shown diverse biological activities, including potential as cyclin-dependent kinase (CDK) inhibitors. nih.gov
Pyrido[2,3-d]pyrimidines are a class of nitrogen-containing heterocycles known for a wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory properties. rsc.orgrsc.orgnih.gov The synthesis of these scaffolds often involves the construction of a substituted pyridine (B92270) ring followed by annulation of the pyrimidine (B1678525) ring.
While direct synthesis from this compound is not explicitly detailed, its structure offers a logical starting point for building the necessary precursors. For instance, the bromine atom can be converted into an amino or cyano group via transition-metal-catalyzed reactions. Subsequent elaboration and cyclization reactions could then be employed to form the desired pyridopyrimidine skeleton. For example, a Sonogashira coupling could introduce an alkyne, which could then participate in cyclization reactions to form the pyridine ring, a common strategy for building such N-heterocycles. The resulting functionalized phenyl-pyridine could then undergo further transformations to yield the target pyrido[2,3-d]pyrimidine (B1209978) system. Several derivatives of this heterocyclic system have demonstrated potent cytotoxicity against cancer cell lines like MCF-7 and HepG2 and have been identified as PIM-1 kinase inhibitors. rsc.org
Synthesis of Biologically Relevant Scaffolds and Chemical Probes
The ability to generate complex heterocyclic systems from this compound directly translates to its utility in synthesizing biologically relevant scaffolds and chemical probes. The core structure is a gateway to compounds that can be used to study biological processes or act as leads in drug discovery.
The synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones, for example, has led to the identification of compounds with broad-spectrum antibacterial activity and moderate to strong antifungal activity. rsc.org One identified compound showed potent activity with MIC values ranging from 0.49–7.81 μg mL−1 against various bacteria. rsc.org Similarly, other research has highlighted pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of PIM-1 kinase, a target in cancer therapy, with IC50 values in the nanomolar range. rsc.org By serving as a precursor to these and other heterocyclic systems like benzofuropyridines (CDK inhibitors) nih.gov, this compound is instrumental in the development of molecules with significant therapeutic potential.
| Heterocyclic System | Reported Biological Activity | Reference |
|---|---|---|
| Benzofuropyridines | Cyclin-dependent kinase (CDK) inhibitors | nih.gov |
| Pyrido[2,3-d]pyrimidines | Antibacterial, Antifungal | rsc.org |
| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase Inhibitors (Anticancer) | rsc.org |
| Dibenzofurans | Precursors for OLED materials | nih.gov |
Strategies for Diversity-Oriented Synthesis (DOS) using the Core Structure
Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad areas of chemical space for the discovery of new biological functions. cam.ac.uknih.gov this compound is an excellent scaffold for DOS strategies due to its multiple, orthogonally reactive sites.
A DOS strategy using this core could proceed as follows:
First Diversification Point (Bromine): A library of compounds can be generated by subjecting the starting material to a range of palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.) with diverse coupling partners.
Second Diversification Point (Fluorine): Each product from the first step can then undergo nucleophilic aromatic substitution (SNAr) at one of the fluorine positions using a library of nucleophiles (alcohols, amines, thiols), creating a matrix of new compounds. The regioselectivity of this step can often be controlled by reaction conditions.
Third Diversification Point (Benzyloxy Group): Finally, the benzyloxy protecting group can be removed to unmask the phenol. This hydroxyl group can then be further functionalized through reactions like etherification or esterification with another library of reagents.
This branching synthetic pathway allows for the rapid generation of a large and structurally diverse library of compounds from a single, readily accessible starting material, embodying the core principles of DOS. cam.ac.uk
Contributions to Medicinal Chemistry Research
Design and Synthesis of Novel Pharmaceutical Intermediates
The core structure of 1-(benzyloxy)-4-bromo-2,3-difluorobenzene is built upon the 1-bromo-2,3-difluorobenzene (B1273032) moiety, which is a pivotal intermediate in the pharmaceutical industry. innospk.com This precursor is instrumental in the synthesis of complex active pharmaceutical ingredients (APIs) where the incorporation of fluorine and bromine is critical for enhancing bioactivity, metabolic stability, or binding affinity. innospk.com The difluoro-substitution pattern is particularly prized in drug design for its ability to increase lipophilicity, which can improve a drug's capacity to cross cellular membranes. innospk.com
The bromine atom on the ring acts as a versatile synthetic handle, enabling a wide array of chemical modifications. It facilitates organometallic cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of more complex molecular architectures. This reactivity is crucial for building libraries of compounds for screening against various pharmacological targets. For instance, the broader 1-bromo-2,3-difluorobenzene intermediate has been utilized in the synthesis of potent, orally active Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. chemicalbook.com
The addition of the benzyloxy group to create this compound results in a more advanced intermediate. This group can serve multiple roles: it can act as a protecting group for a phenolic hydroxyl, a common strategy in multi-step organic synthesis, or it can be a key pharmacophoric feature that interacts directly with biological targets, influencing the compound's pharmacokinetic and pharmacodynamic properties.
Exploration of Derivatives as Potential Therapeutic Agents
The this compound scaffold has been a starting point for the development of various derivatives with potential therapeutic applications, including antifungal and antimycobacterial agents.
Antifungal Activity Investigations
Research into fluorinated aromatic compounds has indicated their potential as antimicrobial agents. Derivatives incorporating the benzyloxy structural motif have shown particular promise in the search for new antifungal drugs. A study focusing on novel triazoles containing a benzyloxy phenyl isoxazole (B147169) side chain revealed compounds with outstanding, broad-spectrum antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from <0.008 µg/mL to 1 µg/mL against eight pathogenic fungi. nih.gov
In a separate investigation, a series of novel quinoline (B57606) derivatives featuring a substituted benzyloxy group were synthesized and tested for their antimicrobial properties. Several of these compounds demonstrated good activity against the fungus Aspergillus niger, with MIC values of 31.25 μM and 62.5 μM, highlighting the contribution of the benzyloxy moiety to antifungal efficacy. nih.gov These findings underscore the potential of designing derivatives from benzyloxy-containing scaffolds like this compound to combat fungal infections.
Antimycobacterial Efficacy Studies
Tuberculosis remains a significant global health threat, necessitating the development of new and more effective treatments. nih.gov Derivatives of this compound have emerged as promising candidates in this area. A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the Mycobacterium tuberculosis H37Rv strain. nih.gov Two compounds from this series exhibited MICs comparable to the first-line antitubercular drug isoniazid, demonstrating their potential as potent antimycobacterial agents. nih.gov
Further research into novel 8-fluoro-2-methylquinoline (B1339794) derivatives has provided deeper insight into the structure-activity relationships of benzyloxy-substituted compounds. nih.gov A derivative with an unsubstituted benzyloxy group showed good activity against M. tuberculosis H37Rv. The study revealed that strategic substitutions on the benzyloxy ring could dramatically enhance this activity. For example, replacing the unsubstituted benzyloxy group with a 4-chlorobenzyloxy group led to an eight-fold increase in potency, resulting in a compound twice as potent as isoniazid. nih.gov Conversely, substituting with a 4-bromobenzyloxy group also yielded a highly active compound, which was twice as potent as the standard drug pyrazinamide. nih.gov
| Compound | Substitution on Benzyloxy Group | MIC (μM) | Reference |
|---|---|---|---|
| 9a | Unsubstituted | 52.08 | nih.gov |
| 9b | 4-Bromo | 12.23 | nih.gov |
| 9c | 4-Chloro | 6.68 | nih.gov |
| 9d | 4-Methyl | 50.60 | nih.gov |
| Isoniazid (Standard) | 14.12 | nih.gov | |
| Pyrazinamide (Standard) | 24.36 | nih.gov |
Development of Chemical Entities for Other Pharmacological Targets
The versatility of the benzyloxy-substituted aromatic scaffold extends to other therapeutic areas. Studies have explored its use in developing inhibitors for enzymes implicated in neurodegenerative diseases. One such target is monoamine oxidase B (MAO-B). Research on aryl/heteroaryl chalcones revealed that the introduction of a benzyloxy pharmacophore could lead to potent and selective MAO-B inhibitors. nih.gov These findings indicated that the specific placement and nature of the benzyloxy group were critical for achieving high inhibitory activity. nih.gov
Furthermore, the core 1-bromo-2,3-difluorobenzene structure is a known intermediate in the synthesis of CGRP receptor antagonists, which are used for treating migraines. chemicalbook.com This connection suggests that more complex derivatives, such as this compound, could be valuable in creating novel therapeutics for neurological disorders and other conditions.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
Understanding the relationship between a molecule's structure and its biological activity (SAR) and properties (SPR) is fundamental to modern drug discovery. The this compound scaffold offers a rich platform for such analyses, particularly concerning the influence of its halogen and benzyloxy substituents.
Impact of Fluorine and Bromine Substitution on Biological Activity and Pharmacokinetic Properties
The presence of fluorine and bromine atoms significantly influences the physicochemical and biological properties of drug candidates.
Fluorine atoms are known to enhance several key pharmacokinetic properties. As the most electronegative element, fluorine can increase metabolic stability by strengthening the carbon-fluorine bond, making the molecule more resistant to enzymatic degradation. The introduction of fluorine can also increase a compound's lipophilicity, which affects its ability to permeate biological membranes and can lead to improved bioavailability. Furthermore, fluorine can modulate the acidity or basicity of nearby functional groups and participate in hydrogen bonding, thereby influencing the binding affinity of the molecule to its biological target.
The bromine atom primarily serves as a strategic tool for synthesis, allowing for the easy introduction of new functional groups through various coupling reactions. This enables the rapid generation of a diverse library of analogues for SAR studies. While it is a bulky and lipophilic atom, its main role in the final drug molecule is often as a substituent that occupies a specific pocket in the target protein, or it is replaced during synthesis to build a more complex and active molecule.
The specific impact of these halogens is evident in the development of antimycobacterial agents. In a series of quinoline derivatives, the presence of a 4-bromobenzyloxy or 4-chlorobenzyloxy group resulted in significantly higher potency compared to the unsubstituted benzyloxy analogue, demonstrating the positive contribution of halogen substitution on the benzyloxy ring to biological activity. nih.gov
| Substitution | Effect on Antimycobacterial Activity (vs. Unsubstituted) |
|---|---|
| 4-Bromo | ~4x increase in potency |
| 4-Chloro | ~8x increase in potency |
| 4-Methyl | No significant change in potency |
Studies on benzyloxy chalcones as MAO-B inhibitors have also shed light on SAR. The position of the benzyloxy group on the aromatic ring was found to be critical. Analogues with the benzyloxy group in the para position of the B-ring consistently demonstrated enhanced MAO-B inhibition compared to those with substitutions at other positions. nih.gov Shifting the benzyloxy group from the para to the ortho position in one series resulted in a 45-fold decrease in selectivity for MAO-B. nih.gov In silico analysis of these benzyloxy chalcones also predicted favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including the ability to penetrate the central nervous system, a crucial requirement for drugs targeting MAO-B. nih.gov
Role of the Benzyloxy Moiety in Molecular Recognition and Activity
The benzyloxy moiety, which consists of a benzyl (B1604629) group linked to the parent molecule via an ether bond, plays a significant role in the molecular recognition and biological activity of drug candidates. Its presence in a molecule can influence binding affinity, selectivity, and pharmacokinetic properties.
In medicinal chemistry, the introduction of a benzyloxy group is a strategic decision to enhance therapeutic potential. Research on various molecular frameworks has demonstrated that this group can be crucial for potent and selective inhibition of biological targets. For instance, studies on benzyloxy chalcone (B49325) derivatives as inhibitors of human monoamine oxidase B (hMAO-B) revealed that the position of the benzyloxy group is critical for activity. Analogues with a benzyloxy group at the para-position of the B-ring showed significantly enhanced hMAO-B inhibition. nih.gov Specifically, a thiophene-containing chalcone with a para-benzyloxy substituent was identified as the most potent inhibitor in its series, with a selectivity index of over 500 for hMAO-B over hMAO-A. nih.gov This highlights the role of the benzyloxy pharmacophore in orienting the molecule within the enzyme's active site to achieve strong and selective binding.
The benzyloxy group is a key feature in the structure of approved drugs such as safinamide, an MAO-B inhibitor used in the treatment of Parkinson's disease. nih.gov Its inclusion in drug design is often aimed at improving interactions with the target protein, for example, through π-π stacking between its phenyl ring and aromatic residues in the binding pocket. nih.gov Furthermore, the benzyloxy group can impact a compound's physicochemical properties, such as lipophilicity, which in turn affects its ability to cross cellular membranes, including the blood-brain barrier. nih.gov In the context of this compound, the benzyloxy moiety provides a critical structural and functional element that medicinal chemists can leverage to fine-tune the biological activity and drug-like properties of new therapeutic agents. nih.gov
| Compound Series | Moiety Position | Observed Effect on Activity | Reference |
| Benzyloxy Chalcones | para-position | Enhanced MAO-B inhibition and high selectivity | nih.gov |
| Benzyloxy Chalcones | ortho-position | Lower MAO-B inhibitory activity compared to para-substituted analogue | nih.gov |
| Safinamide | para-position | Key pharmacophore for MAO-B inhibition | nih.gov |
| Benzyloxy Benzamides | Various | Essential for neuroprotective activity against ischemic stroke | nih.gov |
Scaffold-Based Drug Discovery
Scaffold-based drug discovery is a powerful strategy in medicinal chemistry that involves using a core molecular structure (a scaffold) as a template for synthesizing a library of related compounds. This compound is an exemplary scaffold, providing a versatile foundation for creating diverse molecules with potential therapeutic applications. Its structure combines several key features that are highly sought after in drug design.
The difluorinated phenyl ring is a particularly valuable component. The presence of fluorine atoms can significantly alter a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. The strong carbon-fluorine bond is resistant to metabolic degradation, which can prolong the drug's half-life in the body. Furthermore, fluorine substitution can influence the lipophilicity and pKa of a molecule, affecting its absorption, distribution, and ability to cross cell membranes.
The bromine atom on the scaffold serves as a versatile synthetic handle. It is readily functionalized through a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the systematic and efficient introduction of a wide range of substituents at this position, enabling chemists to explore the structure-activity relationship (SAR) and optimize the compound's properties. For example, starting from a similar 2-bromo-1,3-difluorobenzene core, researchers have synthesized series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides that act as potent and selective Raf inhibitors for cancer therapy. nih.gov This demonstrates how the brominated difluorophenyl scaffold can be systematically elaborated to produce potent and selective drug candidates.
The combination of the benzyloxy group, the reactive bromine atom, and the property-enhancing difluorophenyl core makes this compound a privileged scaffold for generating compound libraries aimed at a diverse array of biological targets. nih.gov
| Scaffold Feature | Utility in Drug Discovery | Relevant Reactions/Properties | Reference |
| Difluorophenyl Ring | Enhances metabolic stability and bioavailability; modifies lipophilicity. | Strong C-F bond resists enzymatic cleavage. | |
| Bromo Substituent | Acts as a versatile point for chemical modification. | Suzuki, Heck, and Sonogashira cross-coupling reactions. | |
| Benzyloxy Group | Influences molecular recognition and can improve binding affinity. | Provides opportunities for hydrogen bonding and π-π stacking. | nih.gov |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic world of molecules. For 1-(benzyloxy)-4-bromo-2,3-difluorobenzene, these methods could elucidate key aspects of its chemical nature.
Density Functional Theory (DFT) Applications to Reaction Energetics and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. While specific DFT studies on this compound are not readily found, research on analogous compounds such as 1-bromo-2,3-difluorobenzene (B1273032) suggests potential areas of investigation. For instance, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine geometric parameters, electronic properties, and predict spectroscopic behavior. Such studies on this compound would be crucial for predicting its reactivity in various chemical transformations by calculating the energetics of reaction pathways and the structures of transition states.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations could provide a dynamic picture of this compound, revealing its conformational preferences and how it interacts with other molecules or solvent environments. The flexibility of the benzyloxy group suggests that this compound may adopt multiple low-energy conformations, which could be explored through MD simulations. Understanding these conformational landscapes and intermolecular forces is critical for predicting its physical properties and its behavior in condensed phases. To date, no specific molecular dynamics simulation studies have been published for this compound.
In Silico Prediction of Synthetic Accessibility and Reaction Selectivity
In silico tools are increasingly used to assess the ease of synthesis for a given molecule and to predict the outcomes of chemical reactions. For this compound, computational methods could be employed to retrospectively analyze its known synthetic routes or to propose novel, more efficient pathways. Furthermore, predictive models could help in understanding the regioselectivity and stereoselectivity of reactions involving this compound, guiding synthetic efforts. Currently, there is a lack of published research applying these predictive in silico methods specifically to this compound.
Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of "1-(Benzyloxy)-4-bromo-2,3-difluorobenzene" in solution. By analyzing the spectra of different nuclei, a complete structural map can be assembled.
While specific, publicly available, experimentally-derived spectra for "this compound" are not widely published, the expected signals can be predicted based on the known chemical structure and established principles of NMR spectroscopy. A combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show signals corresponding to the eight distinct protons in the molecule. The protons of the benzyloxy group's phenyl ring would typically appear in the 7.3-7.5 ppm range. The two benzylic protons (-CH₂-) would present as a singlet around 5.2 ppm. The two protons on the difluorobromophenyl ring are expected to appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.
Carbon (¹³C) NMR: The ¹³C NMR spectrum would display 13 distinct signals, one for each carbon atom in the molecule. The benzylic carbon (-CH₂) would likely resonate around 70-75 ppm. The carbons of the unsubstituted phenyl ring would appear in the typical aromatic region of 127-136 ppm. The carbons of the substituted ring would show more complex patterns and shifts due to the strong electronic effects of the fluorine, bromine, and benzyloxy substituents, with their signals being split by coupling to the fluorine atoms (C-F coupling).
Fluorine (¹⁹F) NMR: Since the two fluorine atoms on the aromatic ring are in different chemical environments, the ¹⁹F NMR spectrum is expected to show two distinct signals. These signals would likely appear as multiplets (doublet of doublets) due to coupling with each other (³JFF) and to the adjacent aromatic protons (³JHF).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| Aromatic C-H (Phenyl group) | ~ 7.3 - 7.5 | Multiplet (m) | 5 protons in total. |
| Benzylic CH ₂ | ~ 5.2 | Singlet (s) | Integral of 2H. |
| Aromatic C-H (Difluorobromo-phenyl) | ~ 7.0 - 7.4 | Multiplet (m) | 2 protons, complex splitting due to H-H and H-F coupling. |
| Benzylic C H₂ | ~ 70 - 75 | Triplet (from DEPT) | |
| Aromatic C -H (Phenyl group) | ~ 127 - 129 | Doublet (from DEPT) | |
| Quaternary C (Phenyl group) | ~ 135 - 137 | Singlet (from DEPT) | |
| Aromatic C (Difluorobromo-phenyl) | ~ 110 - 155 | Doublet (d) or Doublet of Doublets (dd) | Significant C-F coupling would be observed. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental formula of "this compound" by providing a highly accurate mass measurement of its molecular ion. The empirical formula is C₁₃H₉BrF₂O. sigmaaldrich.com
The calculated monoisotopic mass of the compound is 297.9804 Da. HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that matches this value to within a few parts per million (ppm), thereby confirming the elemental composition. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, two peaks of nearly equal intensity would be observed, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), separated by approximately 2 Da.
While detailed fragmentation studies are not available, a plausible fragmentation pathway under electron ionization (EI) would involve the cleavage of the benzylic C-O bond. This would lead to two major fragments: the highly stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91, and the radical cation of the resulting 4-bromo-2,3-difluorophenol (B118781).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups within the molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The spectrum of "this compound" would be expected to exhibit several characteristic absorption bands that confirm its structure.
Key expected absorptions include:
Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the -CH₂- group, expected just below 3000 cm⁻¹.
Aromatic C=C stretching: A series of peaks in the 1450-1600 cm⁻¹ region.
C-O-C (Ether) stretching: A strong, characteristic band, typically in the 1200-1250 cm⁻¹ range for aryl ethers.
C-F stretching: Strong absorptions in the 1000-1300 cm⁻¹ region.
C-Br stretching: Found in the lower frequency (fingerprint) region, typically between 500-650 cm⁻¹.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3030 - 3100 | Medium to Weak |
| Aliphatic C-H (-CH₂-) | Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |
| Aryl Ether C-O-C | Asymmetric Stretch | 1200 - 1250 | Strong |
| C-F | Stretch | 1000 - 1300 | Strong |
| C-Br | Stretch | 500 - 650 | Medium to Strong |
X-ray Crystallography for Definitive Solid-State Structural Determination and Stereochemical Elucidation
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields exact bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state.
A search of the public scientific literature and crystallographic databases indicates that a crystal structure for "this compound" has not been reported. If a suitable single crystal were to be grown and analyzed, this method would offer an unambiguous confirmation of the planar structure of the aromatic rings and the specific spatial orientation of the benzyloxy group relative to the difluorobromophenyl ring.
Chromatographic Techniques for Reaction Monitoring and Purification
Chromatographic methods are indispensable for assessing the purity of "this compound" and for monitoring the progress of reactions in which it is a reactant or product.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of the compound. A typical method would involve a reverse-phase C18 column with a mobile phase gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. Detection using a UV-Vis spectrophotometer, likely set to a wavelength between 254-270 nm where the aromatic rings absorb, would allow for the quantification of the main peak area relative to any impurities.
Gas Chromatography (GC): Given its molecular weight, "this compound" is also amenable to analysis by Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). This technique is particularly useful for monitoring reaction progress due to its rapid analysis time. It allows chemists to track the consumption of starting materials and the formation of the product over time, enabling the optimization of reaction conditions such as temperature, time, and catalyst loading.
While these are standard applications, specific, optimized chromatographic methods for this particular compound are not detailed in the available literature.
Future Research Directions and Emerging Trends
Integration of Green Chemistry Principles in Synthetic Routes
The synthesis of functionalized aromatic compounds is increasingly scrutinized through the lens of green chemistry, which seeks to minimize environmental impact and enhance safety. Future synthetic routes for 1-(benzyloxy)-4-bromo-2,3-difluorobenzene are expected to incorporate principles such as the use of safer solvents, catalyst recycling, and solvent-free reaction conditions.
Solvent-free synthesis represents a significant leap towards greener chemical processes. For instance, the benzylation of aromatic compounds, a key step in the synthesis of the target molecule, has been successfully demonstrated under solvent-free conditions using solid catalysts like Fe2O3/ZrO2. jocpr.com This approach not only eliminates the need for potentially hazardous organic solvents but can also lead to higher reaction rates and easier product isolation. jocpr.com The adoption of such solvent-free methods for the benzylation of a suitable 4-bromo-2,3-difluorophenol (B118781) precursor could offer a more sustainable synthetic pathway.
Catalyst recycling is another cornerstone of green chemistry, addressing both economic and environmental concerns associated with the use of, often precious, metal catalysts. numberanalytics.com In reactions involving this compound, such as cross-coupling reactions at the bromine position, the development of heterogeneous catalysts or homogeneous catalysts immobilized on supports will be crucial. These systems allow for the straightforward recovery of the catalyst from the reaction mixture, which can then be reused in subsequent batches, reducing waste and manufacturing costs. numberanalytics.commdpi.com Research into recyclable catalysts, for example, alumina-based systems that can be regenerated by simple washing and drying, presents a promising avenue for sustainable synthesis. eurekalert.org
Table 1: Comparison of Green Chemistry Approaches in Aromatic Functionalization
| Principle | Traditional Method | Green Alternative | Potential Benefits |
|---|---|---|---|
| Solvent Use | Organic solvents (e.g., Toluene, DMF) | Solvent-free or water | Reduced waste, lower toxicity, improved safety |
| Catalysis | Homogeneous, single-use catalysts | Heterogeneous or recyclable catalysts | Cost reduction, minimized metal waste, simplified purification |
| Energy Input | High-temperature reflux | Microwave or room temperature catalysis | Reduced energy consumption, faster reactions |
Development of Flow Chemistry Methodologies for Scalable Production
For the scalable and safe production of this compound and its derivatives, flow chemistry is emerging as a transformative technology. researchgate.net Continuous flow processes offer superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or rapid reactions often encountered in halogenation and aromatic substitution. rsc.orgscispace.com
The use of microreactors or packed-bed reactors in a continuous setup can significantly enhance process safety, especially when handling hazardous reagents. researchgate.netresearchgate.net For the synthesis of this compound, a multi-step synthesis could be streamlined into a continuous sequence, minimizing the isolation of potentially unstable intermediates. vapourtec.com This methodology not only improves safety and reproducibility but also facilitates rapid process optimization and scaling, bridging the gap between laboratory-scale synthesis and industrial production. researchgate.netyoutube.com The precise control offered by flow systems can lead to higher yields and purities, reducing the need for extensive purification steps. scispace.com
Exploration of Novel Catalytic Systems for Efficient Functionalization
The reactivity of the carbon-bromine bond in this compound makes it a prime candidate for a wide array of cross-coupling reactions. Future research will undoubtedly focus on the development of novel catalytic systems that offer higher efficiency, broader substrate scope, and milder reaction conditions.
While palladium-based catalysts are the current workhorses for Suzuki, Heck, and Sonogashira couplings, there is a growing interest in catalysts based on more abundant and less expensive metals like copper and nickel. researchgate.net These first-row transition metals have shown promise in catalyzing C-C and C-heteroatom bond formations, offering a more sustainable alternative to precious metal catalysts. researchgate.net
Furthermore, the field of photoredox catalysis is opening new avenues for the functionalization of aromatic compounds. mdpi.com Visible-light-mediated reactions can proceed under exceptionally mild conditions and can enable transformations that are challenging to achieve with traditional thermal methods. The application of photoredox catalysis to the functionalization of this compound could lead to the development of novel synthetic routes with unique reactivity and selectivity. mdpi.com
Applications in Materials Science Beyond Traditional Areas
The unique substitution pattern of this compound, featuring both fluorine atoms and a benzyloxy group, imparts specific electronic and physical properties that can be exploited in materials science. While such molecules are traditionally seen as intermediates for pharmaceuticals and agrochemicals, their future applications are likely to extend into the realm of advanced materials. numberanalytics.com
Fluorinated aromatic compounds are known to be key components in materials with low dielectric constants, high thermal stability, and hydrophobicity. mdpi.com Specifically, fluorinated poly(arylene ether)s are being investigated for applications in microelectronics due to their excellent dielectric properties, which are crucial for the fabrication of integrated circuits and semiconductors. mdpi.com The structure of this compound makes it a potential monomer or building block for such high-performance polymers. Following conversion of the bromo-substituent, it could be incorporated into polymer backbones to fine-tune properties like refractive index, thermal resistance, and surface energy. psu.edu
The presence of fluorine can also influence the intermolecular interactions of materials, leading to applications in liquid crystals and organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.net Future research could explore the synthesis of derivatives of this compound for these non-traditional applications.
Table 2: Potential Applications of Fluorinated Aryl Ethers in Materials Science
| Material Class | Key Property Conferred by Fluorination | Potential Application Area |
|---|---|---|
| Poly(arylene ether)s | Low dielectric constant, thermal stability | Microelectronics, integrated circuits |
| Fluoropolymers | Chemical resistance, hydrophobicity | Advanced coatings, membranes |
| Organic Electronics | Modified electronic properties (e.g., orbital energy) | OLEDs, organic photovoltaics |
| Liquid Crystals | Altered mesophase behavior | High-performance displays |
Synergistic Approaches with Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Optimization
Beyond retrosynthesis, ML algorithms are being employed for reaction optimization. beilstein-journals.org By analyzing data from a set of initial experiments, ML models can predict the outcome of future reactions and suggest new experimental conditions to maximize yield, selectivity, or other desired metrics. beilstein-journals.orgnih.gov This approach, often coupled with automated high-throughput experimentation platforms, can navigate complex, multi-dimensional parameter spaces far more efficiently than traditional one-factor-at-a-time or design of experiments (DoE) methods. nih.govrsc.org The application of these synergistic approaches to the synthesis and functionalization of this compound could lead to rapid discovery of optimal and robust chemical processes. beilstein-journals.org
Q & A
Q. Can computational models predict regioselectivity in multi-halogenated systems?
- Modeling Approach : Density Functional Theory (DFT) calculates Fukui indices to map electrophilic/nucleophilic sites. For example, the LUMO distribution at the bromine-adjacent carbon predicts Suzuki coupling efficiency. Validate predictions with kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
